4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine
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Description
4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine, also known as CDM or 4-CDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDM is a morpholine derivative that is widely used in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, exhibits a distinct molecular structure with specific dihedral angles between its benzene rings and morpholine rings, as determined by X-ray analysis. This compound demonstrated significant molluscicidal effects in bioassays (Duan et al., 2014).
- A study focused on synthesizing, characterizing, and determining the crystal structure of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. The compound showcased remarkable anti-tuberculosis activity and superior anti-microbial properties, with lower minimum inhibitory concentration (MIC) values than standard treatments. This highlights the compound's potential in antimicrobial therapy (Mamatha S.V et al., 2019).
Biological Applications and Evaluations
- 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative, has been evaluated for its molluscicidal activity, demonstrating significant biological effects. This suggests potential applications in the control of mollusc populations (Duan et al., 2014).
- The synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was tested for various biological activities such as antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. The compound exhibited significant anti-tuberculosis activity and superior antimicrobial properties, indicating its potential therapeutic applications (Mamatha S.V et al., 2019).
properties
IUPAC Name |
4-(4-chloro-1,1-difluorobutan-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO/c9-2-1-7(8(10)11)12-3-5-13-6-4-12/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGQAFRWORCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCCl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine |
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